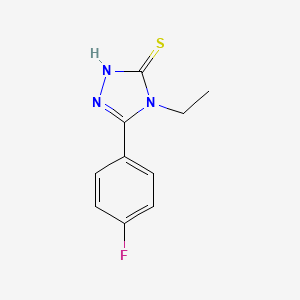

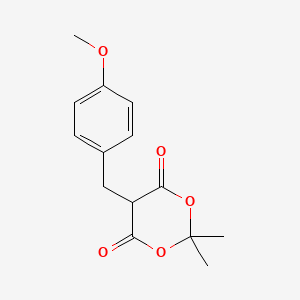

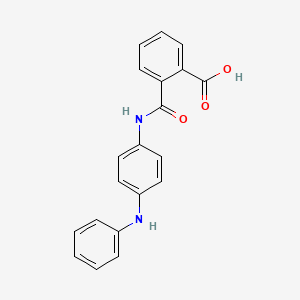

![molecular formula C11H8ClNO3S B1361347 [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid CAS No. 216985-67-0](/img/structure/B1361347.png)

[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid

説明

The compound “[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid” is a derivative of 3-Chloro-benzo[b]thiophene-2-carboxylic acid . It has an empirical formula of C9H5ClO2S and a molecular weight of 212.65 . It is a solid substance with a melting point of 268-272 °C .

Synthesis Analysis

The synthesis of this compound involves the condensation of 3-Chloro-benzo[b]thiophene-2-carboxylic acid with thiosemicarbazide in the presence of POCl3 . Another synthesis route involves the reaction with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC(=O)c1sc2ccccc2c1Cl . The InChI key for this compound is HJTMIYKPPPYDRJ-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound “[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid” can be used in the synthesis of other compounds. For example, it can be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 . It can also be used in the synthesis of 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1;3]oxazi-4-one via reaction with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole .Physical And Chemical Properties Analysis

The compound is a solid substance with a melting point of 268-272 °C . It has an empirical formula of C9H5ClO2S and a molecular weight of 212.65 .科学的研究の応用

Medicinal Chemistry

Thiophene and its substituted derivatives, including compounds like [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Drug Development

Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine contain a thiophene nucleus . Therefore, [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid could potentially be used in the development of new drugs.

Synthesis of Thiophene Derivatives

[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid can be used in the synthesis of new thiophene derivatives. For example, Mehta et al. developed a new class of thiophene derivatives using a compound similar to [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid .

Antibacterial and Antifungal Agents

3-Halobenzo[b]thiophene derivatives, which include [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid, have been synthesized and tested for their antimicrobial activities . The cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes resulted in a low MIC of 16 µg/mL against Gram-positive bacteria and yeast .

ADME Properties

In silico absorption, distribution, metabolism, and excretion (ADME) properties of the compounds were determined . The compounds with the lowest MIC values showed excellent drug-like properties with no violations to Lipinski, Veber, and Muegge filters .

Raw Material in Organic Synthesis

Benzo[b]thiophene-2-carboxylic acid, a compound structurally similar to [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid, is an important raw material and intermediate used in organic synthesis . It is used in the synthesis of pharmaceuticals, agrochemicals, and dyestuff .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

作用機序

Target of Action

The primary targets of [(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid are currently unknown. This compound is a derivative of benzo[b]thiophene , a heterocyclic compound, which has been used in the synthesis of various bioactive compounds . .

Biochemical Pathways

Benzo[b]thiophene derivatives have been used in the synthesis of various bioactive compounds , suggesting that they may affect a wide range of biochemical pathways

特性

IUPAC Name |

2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S/c12-9-6-3-1-2-4-7(6)17-10(9)11(16)13-5-8(14)15/h1-4H,5H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLITEMJLQKDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

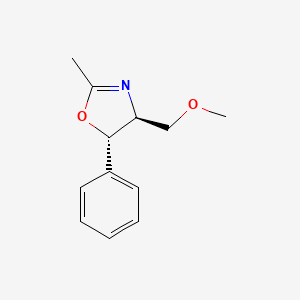

![2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1361269.png)

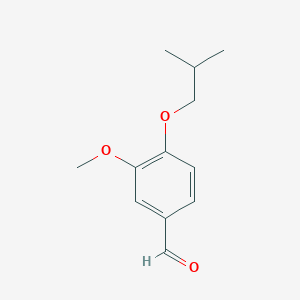

![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)

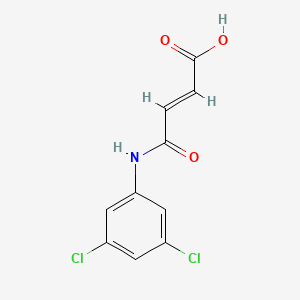

![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

![4-[(2-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1361296.png)